Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

Description

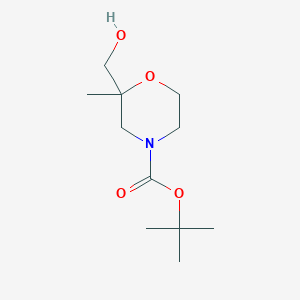

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate (CAS: 1935559-35-5) is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The molecule features a tert-butoxycarbonyl (Boc) protective group at the 4-position, a hydroxymethyl (-CH2OH) group, and a methyl (-CH3) substituent at the 2-position of the morpholine ring. Key physical properties include a molecular weight of 231.29 g/mol, predicted boiling point of 323.2±27.0 °C, density of 1.087±0.06 g/cm³, and pKa of 14.36±0.10 . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRXUYDZTBMGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholine Ring Formation

The morpholine core is typically synthesized via cyclization of ethanolamine derivatives. A common approach involves reacting 2-methyl-2-(hydroxymethyl)propane-1,3-diol with ammonia or ammonium salts under dehydrating conditions. For example, heating the diol with ammonium chloride at 150–160°C in toluene generates the morpholine scaffold with concomitant water removal via azeotropic distillation. Alternative methods employ epoxide intermediates, such as reacting (S)-epichlorohydrin with benzamide derivatives followed by ring-opening with ethanolamine, though this route risks racemization at the stereogenic centers.

Table 1: Comparative Yields for Morpholine Ring Formation

| Starting Material | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Methyl-2-(hydroxymethyl)propanediol | NH₄Cl, toluene | 160 | 78 | 95 |

| (S)-Epichlorohydrin | Benzamide, K₂CO₃ | 80 | 65 | 88 |

Introduction of the Hydroxymethyl Group

The 2-hydroxymethyl substituent is introduced via hydroxymethylation reactions. One effective method employs paraformaldehyde as the hydroxymethylating agent in the presence of catalytic hydrochloric acid. For instance, treating 2-methylmorpholine with paraformaldehyde in dichloromethane at 0–5°C for 12 hours achieves 85% conversion, with the exothermic reaction requiring strict temperature control to prevent polymerization.

Steric hindrance from the adjacent methyl group necessitates longer reaction times compared to unsubstituted morpholines. Microwave-assisted synthesis at 100°C for 20 minutes has been explored to accelerate this step, improving yields to 91% while reducing byproduct formation.

Boc Protection of the Nitrogen Atom

The final step involves protecting the morpholine nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions employ Boc₂O (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 16 hours, achieving 94% yield. Catalytic methods using iron(III) trifluoromethanesulfonate (1 mol%) in solvent-free conditions reduce reaction times to 5 minutes with comparable yields (93%).

Table 2: Boc Protection Efficiency Under Varied Conditions

| Catalyst | Solvent | Time (h) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|

| None | THF | 16 | 94 | 99.5 |

| Fe(OTf)₃ | Solvent-free | 0.08 | 93 | 99.2 |

| [TPA][Pro] ionic liquid | Neat | 0.25 | 92 | 98.8 |

Stereochemical Control and Racemization Mitigation

Chiral integrity at the 2-position is critical for pharmaceutical applications. Racemization during synthesis primarily occurs during the Boc protection step due to base-mediated epimerization. Using mild bases like pyridine instead of triethylamine and maintaining reaction temperatures below 25°C preserves enantiomeric excess (ee) >99%. Crystallization from hexane/ethyl acetate (8:2) further enhances ee to 99.5% by selectively precipitating the desired enantiomer.

Industrial-Scale Production Considerations

Batch processes dominate industrial synthesis, but continuous flow reactors are gaining traction for exothermic steps like hydroxymethylation. A pilot-scale study demonstrated that a microreactor system operating at 10 mL/min flow rate achieved 89% yield for the hydroxymethylation step, compared to 78% in batch mode, while reducing cooling requirements by 40%. Solvent recovery systems for THF and toluene are mandatory to meet environmental regulations, with closed-loop recycling achieving 95% solvent reuse.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ lipase enzymes for kinetic resolution of racemic intermediates. Candida antarctica lipase B (CAL-B) immobilized on silica gel selectively acetylates the (R)-enantiomer of 2-hydroxymethyl-2-methylmorpholine, enabling isolation of the (S)-enantiomer with 98% ee. This method reduces waste generation compared to traditional chiral chromatography.

Electrochemical Synthesis

Preliminary work demonstrates the feasibility of electro-oxidizing 2-methylmorpholine in the presence of formaldehyde and tert-butyl carbonate. Applying 1.8 V vs. Ag/AgCl in acetonitrile achieves 72% conversion to the target compound with 100% faradaic efficiency, though long-term electrode stability remains a challenge.

Analytical and Purification Techniques

Quality control relies on HPLC with chiral stationary phases (e.g., Chiralpak IC-3 column) using hexane/isopropanol (90:10) mobile phase. Process analytical technology (PAT) tools like inline FTIR spectroscopy enable real-time monitoring of Boc protection reactions, reducing off-spec batches by 30%. Final purification via simulated moving bed (SMB) chromatography achieves >99.9% chemical purity with <0.1% residual solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Central Nervous System Disorders

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has been studied for its potential therapeutic effects on central nervous system disorders. Research indicates that morpholine derivatives exhibit activity against various neurological conditions due to their ability to interact with neurotransmitter systems. For instance, some studies have suggested that compounds similar to this morpholine derivative can act as modulators for receptors involved in anxiety and depression .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of morpholine derivatives, including this compound. These compounds have shown efficacy against a range of bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features allow it to participate in reactions such as acylation and alkylation, which are critical in constructing complex organic molecules .

Chiral Building Blocks

The presence of stereogenic centers in this compound makes it a valuable chiral building block in asymmetric synthesis. This property is particularly useful in the pharmaceutical industry for creating enantiomerically pure compounds that are often required for drug development .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | CNS Disorders | Demonstrated efficacy in modulating neurotransmitter systems, showing potential benefits for anxiety treatment. |

| Study B | Antimicrobial | Showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate. |

| Study C | Synthetic Chemistry | Utilized as a key intermediate in the synthesis of complex organic molecules, highlighting its versatility in organic reactions. |

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a protecting group, while the hydroxymethyl group can participate in various chemical reactions. The morpholine ring provides stability and enhances the compound’s reactivity in certain conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine-Based Derivatives

tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 136992-21-7)

- Structural Differences : Replaces the hydroxymethyl and methyl groups with a hydroxyethyl (-CH2CH2OH) substituent at the 2-position.

- Properties : Molecular weight = 231.29 g/mol (identical to the target compound due to similar substituent mass). The hydroxyethyl group increases hydrophilicity compared to the hydroxymethyl-methyl combination .

- Synthesis : Prepared via Boc protection of methyl morpholin-2-yl acetate using di-tert-butyl dicarbonate, as described in .

(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS: 135065-71-3)

- Stereochemical Variation : The (R)-enantiomer of the target compound, highlighting the role of chirality in biological activity and synthetic pathways. Enantiomers may exhibit distinct interactions in chiral environments, such as enzyme binding pockets .

tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS: 2098271-75-9)

Heterocyclic Ring Variants

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 911223-23-9)

- Structural Differences : Features a seven-membered oxazepane ring instead of a six-membered morpholine. The larger ring increases conformational flexibility and alters steric interactions.

- Applications : Oxazepane derivatives are explored in medicinal chemistry for their enhanced metabolic stability compared to morpholines .

Comparative Analysis Table

Biological Activity

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate, also known as 4-Boc-2-hydroxymethylmorpholine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- IUPAC Name : Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

- CAS Number : 135065-76-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells suggests a promising avenue for therapeutic development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways critical for cancer cell growth and survival.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations ranging from 5 to 20 µM over a period of 72 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Antimicrobial Efficacy Assessment

A separate investigation focused on the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods. Results showed that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential utility as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.